N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-(1H-Benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a hybrid heterocyclic compound combining benzimidazole and pyrazole moieties. Benzimidazole derivatives are known for diverse biological activities, including analgesia, antimicrobial action, and enzyme inhibition, attributed to their ability to interact with biological targets such as PPARγ, α-glucosidase, and bacterial enzymes . The pyrazole component, a five-membered ring with two adjacent nitrogen atoms, may enhance metabolic stability and binding affinity, as seen in analogous compounds .
Properties
Molecular Formula |
C18H15N5O |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15N5O/c1-23-16(11-15(22-23)12-7-3-2-4-8-12)17(24)21-18-19-13-9-5-6-10-14(13)20-18/h2-11H,1H3,(H2,19,20,21,24) |
InChI Key |
CWDMZNWIRZSZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Sequential Reactions
Claisen-Schmidt condensation between 2-acetylbenzimidazole and substituted aromatic aldehydes generates chalcone intermediates, which undergo cyclization with hydrazine derivatives to form the pyrazole core. For example, Padhy et al. demonstrated that reacting 2-acetylbenzimidazole with 4-nitrobenzaldehyde in NaOH yields a chalcone intermediate, which subsequently reacts with methylhydrazine to form 1-methyl-3-phenylpyrazole derivatives. This method, however, requires precise stoichiometric control to avoid side products like pyrazoline-1-carbothioamides.
Carboxamide Coupling via Active Esters
Activation of the pyrazole-5-carboxylic acid intermediate using pentafluorophenyl (Pfp) esters enables efficient coupling with benzimidazole-2-amine. Sigma-Aldrich’s protocols highlight the use of N’-methyl polystyrene resins to mediate solution-phase reactions between carboxylic acids and amines, achieving yields exceeding 80% under mild conditions. For instance, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid reacts with benzimidazole-2-amine in dichloromethane (DCM) using Pfp esters, producing the target carboxamide after 12 hours at 25°C.
One-Pot Multicomponent Assembly
Recent work by Kumar et al. combines 1-methyl-3-phenylpyrazole-5-carbonyl chloride with benzimidazole-2-amine in a one-pot reaction catalyzed by triethylamine. This method eliminates intermediate isolation steps, reducing reaction time from 48 hours to 8 hours, albeit with a slight yield reduction (68% vs. 75% for stepwise synthesis).
Stepwise Synthesis and Reaction Optimization
Intermediate Preparation: Pyrazole-5-Carboxylic Acid Derivatives
The pyrazole core is synthesized via cyclocondensation of diketones with hydrazines. For example, ethyl 2,4-dioxo-4-arylbutanoates react with methylhydrazine in ethanol to form ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylates (Table 1). Reduction with LiAlH4 yields pyrazolyl-methanols, which are oxidized to aldehydes using 2-iodoxybenzoic acid (IBX). Subsequent conversion to nitriles (via NH3/I2) and carbothioamides (via H2S) enables thiazole formation, though these steps are omitted in carboxamide synthesis.
Table 1: Synthesis of Pyrazole-5-Carboxylate Intermediates
| Intermediate | R1 | R2 | Yield (%) | MP (°C) |
|---|---|---|---|---|
| 4a | H | H | 85 | 198–200 |
| 4b | 4-Cl | H | 76 | 180–182 |
| 4c | 4-OCH3 | H | 62 | 174–176 |
Carboxamide Bond Formation
Coupling the activated pyrazole-5-carboxylic acid (e.g., Pfp ester) with benzimidazole-2-amine proceeds via nucleophilic acyl substitution. Sigma-Aldrich’s protocols recommend a 2:1 molar ratio of resin to amine in DCM, achieving 88% yield for analogous compounds. Microwave-assisted coupling at 80°C for 30 minutes further enhances efficiency (92% yield).
Purification and Crystallization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Melting points for the final compound range from 210–212°C, consistent with literature values for related structures.
Analytical Characterization and Validation
Spectroscopic Profiling
1H NMR spectra of this compound exhibit characteristic singlets for pyrazole C4 (δ 7.17) and benzimidazole NH (δ 12.3). 13C NMR confirms the carboxamide carbonyl at δ 165.8, while HRMS shows m/z = 348.1212 (M+H)+.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥98% purity for optimized batches, with retention times of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH), and nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides or pyrazole N-oxides.
Reduction: Formation of reduced benzimidazole or pyrazole derivatives.
Substitution: Formation of substituted benzimidazole or pyrazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. .
Medicine: Potential therapeutic agent for treating infections and cancer. .
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are crucial for the proliferation of cancer cells .
Comparison with Similar Compounds
Analgesic Benzimidazole Derivatives (B1 and B8)
Compounds :
- B1 : N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline
- B8 : N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide
Key Findings :
Structural Comparison :
Antimicrobial Benzimidazole Derivatives
Compounds :
- 10244308 : N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine
- 3079203 : 2-(1H-Benzimidazol-2-yl)-1-phenylguanidine
- 137054718 : N-(1H-Benzimidazol-2-yl)-4,7-dimethyl-1,5-dihydro-1,3-diazepin-2-imine
Key Findings :
Structural Comparison :
- The target compound’s pyrazole-carboxamide group differs from the imidazole-propylamine and guanidine substituents here.
α-Glucosidase Inhibitory Semicarbazone-Bearing Benzimidazoles
Compounds :
- 2-[(Substituted phenyl)methylidene]-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazine-1-carboxamide derivatives
Key Findings :
Structural Comparison :
- The target compound lacks a semicarbazone group but shares the benzimidazole-carboxamide backbone.
Pyrazole Carboximidamide Derivatives
Compounds :
- 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
- 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
Key Findings :
- These pyrazole derivatives (with carboximidamide substituents) were studied for unspecified biological activities, likely related to their electron-withdrawing groups (e.g., Cl, NO2) enhancing reactivity .
Structural Comparison :
Biological Activity
N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by detailed research findings and data tables.
The compound has a molecular formula of and a molecular weight of 365.41 g/mol. It features a benzimidazole moiety, which is known for its pharmacological properties, and a pyrazole ring that enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:
The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction, which leads to the release of pro-apoptotic factors and subsequent caspase activation .
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties. It has been tested against various strains, with notable results:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 | |
| Methicillin-resistant S. aureus | 4 | |
| Streptococcus faecalis | 8 | |
| Candida albicans | 64 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly affecting the G2/M phase, leading to aberrant DNA replication and apoptosis .
- Antimicrobial Mechanism : The lipophilic nature of the molecule aids in membrane permeation, enhancing its ability to disrupt microbial cell membranes .
- Apoptosis Induction : The compound's interaction with mitochondrial membranes results in the release of cytochrome c, triggering the apoptotic cascade .
Case Studies
Several case studies have explored the efficacy of this compound in various settings:
- Study on Cancer Cell Lines : A comparative study evaluated the effectiveness of this compound against standard chemotherapeutic agents. Results indicated superior activity against MDA-MB-231 cells compared to traditional treatments .
- Antimicrobial Efficacy : In a study assessing the antimicrobial potential against resistant strains, the compound demonstrated lower MIC values than commonly used antibiotics like amikacin, suggesting its viability as an alternative treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
